12-Acetoxystearic acid

Description

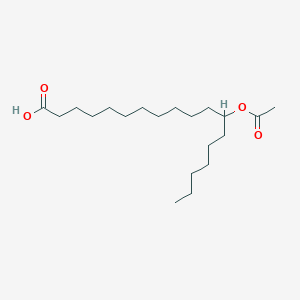

Structure

2D Structure

Properties

IUPAC Name |

12-acetyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUXACZIGUKKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276069 | |

| Record name | 12-acetyloxyoctadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-92-7 | |

| Record name | 12-Acetoxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-acetyloxyoctadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-ACETOXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 12-Acetoxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxystearic acid, also known as 12-(acetyloxy)octadecanoic acid, is a derivative of stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring an acetoxy group on the 12th carbon, imparts unique physicochemical characteristics that are of interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material sciences. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available for the related compound 12-hydroxystearic acid, specific experimental values for the melting and boiling points of this compound are not readily found in the cited literature. The provided data for this compound is largely based on computational predictions.

Table 1: General and Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 12-acetyloxyoctadecanoic Acid, 12-Hydroxystearic acid acetate | [1] |

| CAS Number | 1069-92-7 | [1] |

| Molecular Formula | C₂₀H₃₈O₄ | [1] |

| Molecular Weight | 342.519 g/mol | [1] |

| PSA (Polar Surface Area) | 63.60 Ų | [1] |

| LogP | 5.87410 | [1] |

| XLogP3 | 6.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 18 | [1] |

| Exact Mass | 342.27700969 u | [1] |

| Heavy Atom Count | 24 | [1] |

| Complexity | 315 | [1] |

Table 2: Experimental Physicochemical Properties of the Related Compound 12-Hydroxystearic Acid

| Property | Value | Source |

| Melting Point | 82 °C | [2] |

| Solubility | Soluble in alcohol, ether, chloroform; insoluble in water. | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of fatty acids like this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid fatty acids.

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance is observed to melt is recorded as the melting point. For fats and waxes, this is often observed as the point where the substance becomes completely clear or begins to rise in the capillary tube.[3]

Apparatus:

-

Melting point apparatus with a heating block and thermometer or a digital temperature sensor.

-

Capillary tubes (thin-walled glass, sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[3]

-

Capillary Tube Filling: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[3]

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation: Heat the block at a slow, controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[3]

-

Melting Point Determination: Observe the sample closely. The melting point is the temperature at which the last solid particle melts. For fatty acids, the "slip point," where the fat column begins to rise in the tube, can also be recorded.[3][4] Record the temperature range from the beginning of melting to the complete liquefaction.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Principle: The solubility of a compound is determined by its ability to form a homogeneous solution with a solvent. For fatty acids, solubility is largely dictated by the polarity of the solvent and the length of the hydrocarbon chain.[5]

Apparatus:

-

Test tubes with stoppers.

-

Vortex mixer.

-

Analytical balance.

-

Pipettes.

-

A range of solvents with varying polarities (e.g., water, ethanol, chloroform, hexane).

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.

-

Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.[6]

-

Stopper the tubes and vortex them vigorously for a set period (e.g., 1-2 minutes).[6]

-

Allow the tubes to stand and observe for the formation of a clear, homogeneous solution (soluble), a cloudy suspension (partially soluble), or the presence of undissolved solid (insoluble).[6]

-

-

Semi-Quantitative Assessment (Gravimetric Method):

-

Prepare saturated solutions of this compound in the desired solvents by adding an excess of the acid to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully decant or filter a known volume of the supernatant into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the container with the residue. The difference in weight will give the amount of this compound dissolved in that volume of solvent, from which the solubility can be calculated (e.g., in g/100 mL).[7]

-

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of related hydroxystearic acids provide valuable insights.

Research on hydroxystearic acid regioisomers has demonstrated that the position of the hydroxyl group along the fatty acid chain can significantly influence their biological effects, such as antiproliferative activity against various human cancer cell lines.[8] For instance, 5-, 7-, and 9-hydroxystearic acids have shown growth inhibitory effects.[8] Although this compound possesses an acetoxy group instead of a hydroxyl group, it is plausible that it could be hydrolyzed in vivo to 12-hydroxystearic acid, which may then exert biological effects.

Furthermore, metabolites of other fatty acids, such as 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HPETE) and its metabolite 12-keto-5,8,10,14-eicosatetraenoic acid (12-KETE), have been shown to be involved in neuronal signaling, specifically in the histamine response in Aplysia neurons.[9] This suggests that oxidized and modified fatty acids can act as signaling molecules.

The involvement of fatty acids in regulated cell death pathways, such as ferroptosis, is an active area of research.[10] Ferroptosis is an iron-dependent form of cell death driven by lipid peroxidation.[10] Natural bioactive compounds that can modulate lipid metabolism and oxidative stress are being investigated for their potential to regulate ferroptosis.[10] The role of this compound in such pathways remains to be elucidated.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for determining the key physicochemical properties of a fatty acid like this compound.

Caption: Experimental workflow for physicochemical property determination.

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. lookchem.com [lookchem.com]

- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. 2.5. Determination of Fat Melting Point [bio-protocol.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. scienceasia.org [scienceasia.org]

- 8. mdpi.com [mdpi.com]

- 9. Formation and biological activity of 12-ketoeicosatetraenoic acid in the nervous system of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

12-Acetoxystearic Acid: A Technical Guide to Potential Applications in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Acetoxystearic acid, a derivative of the naturally occurring 12-hydroxystearic acid (12-HSA), presents a compelling yet underexplored molecule in the landscape of therapeutic research. While direct studies on its pharmacological effects are limited, the well-documented biological activities of its parent compound and other structurally related fatty acids provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the available information on related compounds to build a case for the potential applications of this compound in areas such as anti-inflammatory and anti-cancer research. It outlines putative mechanisms of action, proposes experimental protocols for its synthesis and biological evaluation, and identifies key signaling pathways that may be modulated by this compound. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

Fatty acids and their derivatives are increasingly recognized for their diverse roles in cellular signaling and as potential modulators of disease processes. 12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived from castor oil, has established applications in various industries and has been shown to possess biological activities, including the induction of antimicrobial peptides in skin keratinocytes. The acetylation of the hydroxyl group to form this compound may alter its physicochemical properties, potentially enhancing its bioavailability or modifying its interaction with biological targets, making it an interesting candidate for drug development, possibly as a prodrug of 12-HSA.

This guide explores the potential therapeutic applications of this compound by examining the activities of structurally similar compounds. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent, with a proposed mechanism of action involving the modulation of key inflammatory and cell proliferation signaling pathways.

Potential Therapeutic Applications and Rationale

Based on the known biological activities of related fatty acids, two primary areas of investigation for this compound are proposed:

-

Anti-Inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. Stearic acid and other fatty acids have been shown to exert anti-inflammatory effects by modulating inflammatory signaling pathways such as the NF-κB and MAPK pathways. It is hypothesized that this compound may exhibit similar or enhanced anti-inflammatory properties.

-

Anti-Cancer Activity: Various fatty acid derivatives have demonstrated cytotoxic and anti-proliferative effects on cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell survival pathways. The structural similarity of this compound to these compounds suggests it may also possess anti-neoplastic properties.

Quantitative Data from Related Compounds

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from related fatty acid derivatives that inhibit key enzymes in inflammatory pathways, such as lipoxygenases (LOX) and cyclooxygenases (COX), provide a basis for estimating potential efficacy. The following table summarizes relevant data from the literature for such compounds.

| Compound | Target Enzyme | IC50 (µM) | Cell Line/System | Reference |

| Linoleyl hydroxamic acid | 15-LOX | 0.02 | Rabbit reticulocyte | [1] |

| Linoleyl hydroxamic acid | 12-LOX | 0.6 | Porcine leukocyte | [1] |

| Linoleyl hydroxamic acid | 5-LOX | 7 | Human recombinant | [1] |

| Linoleyl hydroxamic acid | COX-1/COX-2 | 60 | Ovine | [1] |

| Oleoyl-CoA | h15-LOX-2 | 0.62 | Human endothelial | [2] |

| Palmitoleoyl-CoA | h5-LOX | 2.0 | Human | [2] |

| Stearoyl-CoA | h15-LOX-1 | 4.2 | Human reticulocyte | [2] |

| Oleoyl-CoA | h12-LOX | 32 | Human platelet | [2] |

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, the following experimental workflow is proposed.

Figure 1: Proposed experimental workflow for the evaluation of this compound.

Synthesis of this compound

A standard esterification procedure can be employed for the synthesis of this compound from 12-hydroxystearic acid.

Materials:

-

12-Hydroxystearic acid

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 12-hydroxystearic acid in a mixture of pyridine and dichloromethane.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

In Vitro Anti-Cancer Assay: MTT Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Putative Signaling Pathways

Based on the activities of related fatty acids, this compound is postulated to modulate the following key signaling pathways:

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. This compound may exert anti-cancer effects by modulating MAPK signaling.

Figure 3: Proposed modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the information available for its parent compound and other related fatty acids provides a solid foundation for future research. The proposed anti-inflammatory and anti-cancer activities, potentially mediated through the NF-κB and MAPK signaling pathways, warrant thorough investigation. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological effects of this promising yet understudied molecule. Future studies should focus on generating robust in vitro and in vivo data to validate these hypotheses and to elucidate the precise molecular mechanisms of action of this compound. Such research could pave the way for the development of novel therapeutics for a range of inflammatory diseases and cancers.

References

The Solubility Profile of 12-Acetoxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 12-Acetoxystearic acid in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document also presents relevant data for the structurally similar compound, stearic acid, as a surrogate for estimation purposes. Furthermore, it details common experimental protocols for solubility determination and outlines the synthesis pathway for this compound.

Introduction to this compound

This compound, also known as 12-hydroxyoctadecanoic acid acetate, is a derivative of stearic acid, a saturated fatty acid. The introduction of an acetoxy group at the 12th position alters its physicochemical properties, including its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for a wide range of applications, from formulation development in the pharmaceutical and cosmetic industries to its use as a reagent in chemical synthesis.

Solubility Data

Surrogate Data: Solubility of Stearic Acid

As a reference, the solubility of stearic acid, the parent compound of this compound, has been extensively studied. This data can provide a baseline for estimating the behavior of its acetylated derivative, keeping in mind that the acetoxy group will influence the overall polarity and hydrogen bonding capacity of the molecule. The solubility of stearic acid generally increases with temperature and varies significantly with the polarity of the solvent.

Below is a summary of the solubility of stearic acid in several common laboratory solvents, measured gravimetrically at various temperatures.[2][3][4]

| Solvent | Temperature (K) | Solubility ( g/100g solvent) |

| Methanol | 301 | 2.35 |

| 303 | 2.65 | |

| 308 | 3.55 | |

| 311 | 4.25 | |

| 313 | 4.85 | |

| Ethanol | 301 | 4.65 |

| 303 | 5.35 | |

| 308 | 7.25 | |

| 311 | 8.65 | |

| 313 | 10.05 | |

| Acetone | 301 | 3.95 |

| 303 | 4.55 | |

| 308 | 6.15 | |

| 311 | 7.35 | |

| 313 | 8.55 | |

| Ethyl Acetate | 301 | 7.85 |

| 303 | 9.05 | |

| 308 | 12.05 | |

| 311 | 14.25 | |

| 313 | 16.45 |

Note: This data is for stearic acid and should be used as an estimation tool for this compound with caution.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of a solid compound like this compound in a liquid solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.

Isothermal Gravimetric Method

This is a classical and straightforward method for determining equilibrium solubility.

Methodology:

-

An excess amount of the solid solute (this compound) is added to a known volume or weight of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature using a magnetic stirrer or a shaker bath until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[5]

-

Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A known volume of the supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

-

The withdrawn sample is transferred to a pre-weighed container.

-

The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven).

-

The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

-

The solubility is then calculated as the mass of the solute per unit mass or volume of the solvent.

Synthetic Method with Laser Monitoring

This method is particularly useful for determining the temperature-dependent solubility and involves observing the dissolution of a solid in a solvent as the temperature is changed.

Methodology:

-

A precise amount of the solute and solvent are added to a sample cell.

-

The cell is placed in a temperature-controlled chamber.

-

The mixture is stirred continuously while the temperature is slowly increased.

-

A laser beam is passed through the sample, and the light transmission is monitored by a detector.

-

The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.

-

By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.[6]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are soluble at low concentrations or in complex mixtures.

Methodology:

-

A saturated solution is prepared using the isothermal equilibrium method described above.

-

After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.[5]

-

The clear supernatant is then diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis, Refractive Index).

-

The concentration of the solute is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of the pure compound.

-

The original solubility is then calculated by taking the dilution factor into account.

Synthesis of this compound

This compound is typically synthesized from its precursor, 12-Hydroxystearic acid, through an esterification reaction with acetic anhydride.

Caption: Synthesis of this compound.

General Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent, incorporating key steps from the protocols described above.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 12-Acetoxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 12-Acetoxystearic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this guide synthesizes information on its parent compound, 12-Hydroxystearic acid (12-HSA), and general principles of thermal analysis for fatty acid esters. This approach provides a foundational understanding and a framework for the experimental determination of the thermal properties of this compound.

Introduction to this compound

This compound is the acetylated derivative of 12-Hydroxystearic acid, a saturated C18 fatty acid. The addition of the acetyl group at the C-12 hydroxyl position alters the molecule's polarity, steric profile, and potential for intermolecular interactions, which in turn are expected to influence its thermal properties. Understanding the thermal stability and decomposition temperature is critical for applications in drug formulation, polymer science, and as a specialty chemical where thermal processing is involved.

Thermal Properties of the Parent Compound: 12-Hydroxystearic Acid

Table 1: Thermal Properties of 12-Hydroxystearic Acid

| Property | Value | Analytical Method |

| Melting Point | 72 - 77 °C | Not specified |

| Boiling Point | > 300 °C | Not specified |

Note: The data presented is for 12-Hydroxystearic acid. Acetylation is expected to alter these values. Generally, the addition of an acetyl group may lead to a slight decrease in the melting point due to the disruption of the hydrogen-bonding network present in 12-HSA. The effect on the decomposition temperature is less predictable without experimental data but is a critical parameter to determine for safe handling and processing.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to investigate the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is a key parameter and is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss. The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization temperature, and other thermal transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-7 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used with a typical flow rate of 20-50 mL/min.

-

Thermal Program: A common program involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to observe crystallization, and a second heating ramp to analyze the thermal behavior of the recrystallized material. A typical heating/cooling rate is 10 °C/min.

-

Temperature Range: The temperature range should encompass the expected melting and crystallization events. For an initial run, a range from ambient to a temperature below the expected decomposition temperature (as determined by TGA) is advisable.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (melting) and exothermic events (crystallization) are observed as peaks. The peak temperature and the onset temperature of the melt are important parameters.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and a conceptual representation of the thermal decomposition process.

Caption: Workflow for Thermal Stability Assessment of this compound.

Caption: Conceptual Pathway of Thermal Decomposition.

Conclusion

While direct experimental data on the thermal stability and decomposition temperature of this compound is currently unavailable, this guide provides a robust framework for its determination. By leveraging data from the parent compound, 12-Hydroxystearic acid, and employing standardized thermal analysis techniques such as TGA and DSC, researchers can accurately characterize this material. The provided experimental protocols and workflows serve as a practical starting point for these investigations, which are essential for the safe and effective application of this compound in research and development.

Spectroscopic data (NMR, IR, Mass Spec) for 12-Acetoxystearic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 12-Acetoxystearic acid, a derivative of stearic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural components and comparison with related molecules. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~4.90 | Multiplet | 1H | Methine proton at C-12 (-CH-OAc) |

| ~2.35 | Triplet | 2H | Methylene protons alpha to carboxyl group (-CH₂-COOH) |

| ~2.05 | Singlet | 3H | Acetyl methyl protons (-O-C(O)-CH₃) |

| ~1.63 | Multiplet | 2H | Methylene protons beta to carboxyl group |

| ~1.25 | Multiplet | 24H | Methylene protons of the long alkyl chain |

| ~0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | Carboxylic acid carbon (-COOH) |

| ~171 | Acetyl carbonyl carbon (-O-C(O)-CH₃) |

| ~74 | Methine carbon at C-12 (-CH-OAc) |

| ~34 | Methylene carbon alpha to carboxyl group |

| ~22-32 | Methylene carbons of the long alkyl chain |

| ~21 | Acetyl methyl carbon (-O-C(O)-CH₃) |

| ~14 | Terminal methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 2920, 2850 | Strong | C-H stretch of alkyl chain |

| 1735 | Strong | C=O stretch of ester |

| 1710 | Strong | C=O stretch of carboxylic acid |

| 1465 | Medium | C-H bend of methylene groups |

| 1240 | Strong | C-O stretch of ester |

| 940 | Medium, Broad | O-H bend of carboxylic acid dimer |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 342 | [M]⁺, Molecular ion |

| 283 | [M - OAc]⁺, Loss of acetoxy group |

| 282 | [M - AcOH]⁺, Loss of acetic acid |

| Various | Fragmentation of the alkyl chain |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain fatty acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[1] The use of deuterated solvents is crucial for field frequency lock and to avoid large solvent signals that can obscure sample peaks.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of a carboxylic acid and an ester.[3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid must first be derivatized, typically to its methyl ester (FAME), to increase volatility.[6][7][8] This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with methanol and an acid catalyst. The derivatized sample is then injected into the GC.

-

Instrumentation: A GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

GC Separation:

-

Use helium as the carrier gas.

-

Employ a suitable temperature program to separate the analyte from any impurities. An example program could be: initial temperature of 120°C, ramp to 240°C at 3°C/min, and hold for 5-10 minutes.[6]

-

-

MS Analysis:

-

The separated compound is ionized, commonly using Electron Ionization (EI) at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-650) to detect the molecular ion and fragment ions.[6]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

An In-depth Technical Guide to the Acetylation of 12-Hydroxystearic Acid

This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and relevant data for the acetylation of 12-hydroxystearic acid (12-HSA). The content is tailored for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed insights into the synthesis of 12-acetoxystearic acid.

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid derived from the hydrogenation of ricinoleic acid, the primary component of castor oil.[1][2][3] Its unique bifunctional nature, possessing both a carboxylic acid group and a secondary hydroxyl group at the C12 position, makes it a versatile molecule in various industrial applications, including the manufacturing of lubricants, cosmetics, and polymers.[1][2][4] Acetylation of the hydroxyl group on 12-HSA yields this compound, a modification that alters its chemical properties, such as polarity, solubility, and reactivity, opening avenues for its use as a chemical intermediate and bioactive molecule.[5] Understanding the mechanism and methodology of this transformation is crucial for its efficient synthesis and application.

Mechanism of 12-Hydroxystearic Acid Acetylation

The acetylation of 12-HSA is a classic esterification reaction where the hydroxyl group (-OH) at the 12th carbon position acts as a nucleophile, attacking an electrophilic acetyl source. The most common acetylating agents for this purpose are acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl).[1][5][6]

2.1. Acid-Catalyzed Mechanism

In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds through the protonation of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 12-HSA.

-

Step 1: Protonation of the Acetylating Agent. The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, activating the molecule.

-

Step 2: Nucleophilic Attack. The lone pair of electrons on the oxygen of the C12 hydroxyl group of 12-HSA attacks one of the carbonyl carbons of the activated acetic anhydride.

-

Step 3: Tetrahedral Intermediate Formation. A tetrahedral intermediate is formed.

-

Step 4: Deprotonation and Elimination. The intermediate collapses, eliminating a molecule of acetic acid and a proton to regenerate the catalyst, yielding the final product, this compound.

References

- 1. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Potential of 12-Acetoxystearic Acid Derivatives in Industrial Applications: A Technical Guide

An in-depth exploration of the synthesis, properties, and diverse industrial uses of 12-acetoxystearic acid (12-ASA) derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Derived from the readily available and renewable 12-hydroxystearic acid (12-HSA), a castor oil derivative, this compound and its subsequent derivatives are emerging as a versatile class of bio-based chemicals with significant potential across a range of industrial sectors. Their unique molecular structure, featuring a long aliphatic chain with a mid-chain acetoxy group, imparts a desirable combination of properties, including lubricity, plasticization, and potential biocompatibility. This guide provides a detailed overview of the synthesis, characterization, and application of these promising compounds, supported by experimental data and procedural insights.

Synthesis of this compound and its Derivatives

The foundational step in harnessing the potential of these compounds is the acetylation of 12-hydroxystearic acid. A general and efficient method for this transformation is the Fischer esterification, which involves the reaction of 12-HSA with an acetylating agent in the presence of an acid catalyst.

General Experimental Protocol: Acetylation of 12-Hydroxystearic Acid

A typical laboratory-scale synthesis involves dissolving 12-hydroxystearic acid in a suitable solvent, followed by the addition of an acetylating agent, such as acetic anhydride or acetyl chloride, and a catalytic amount of a strong acid like sulfuric acid. The reaction mixture is then heated to facilitate the esterification process. Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic ester carbonyl peak and the disappearance of the hydroxyl peak. Upon completion, the product is isolated and purified through standard procedures like extraction, washing, and vacuum drying.

Further derivatization to produce various esters of this compound can be achieved by reacting the synthesized 12-ASA with a range of alcohols (e.g., methanol, ethanol, glycerol) under similar esterification conditions. The choice of alcohol determines the final properties of the ester derivative, allowing for the tailoring of molecules for specific applications.

Industrial Applications

The unique physicochemical properties of 12-ASA derivatives make them suitable for a variety of industrial applications, primarily as high-performance lubricants and renewable plasticizers.

Lubricants and Greases

The long, saturated fatty acid backbone of 12-ASA derivatives provides excellent lubricity, while the polar acetoxy group enhances their affinity for metal surfaces, forming a protective film that reduces friction and wear. These bio-based lubricants offer a more environmentally friendly alternative to traditional mineral oil-based products.

Table 1: Hypothetical Performance Data of 12-ASA Derivatives as Lubricant Additives

| Derivative | Base Oil | Concentration (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |

| Methyl 12-acetoxystearate | Mineral Oil | 2 | 0.45 | 0.08 |

| Ethyl 12-acetoxystearate | Mineral Oil | 2 | 0.48 | 0.09 |

| Glyceryl tri(12-acetoxystearate) | Mineral Oil | 2 | 0.42 | 0.07 |

| Control (Mineral Oil) | - | - | 0.65 | 0.12 |

Note: The data in this table is illustrative and intended to represent the expected performance based on the properties of similar fatty acid esters. Actual values would need to be determined experimentally.

Plasticizers for Polymers

12-ASA derivatives, particularly their esters with higher molecular weight alcohols, show significant promise as bio-based plasticizers for polymers such as polyvinyl chloride (PVC). They can improve the flexibility and workability of the polymer by reducing the intermolecular forces between the polymer chains. A notable example is 12-(acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester, which has been investigated as a plasticizer for PVC films.[1]

Table 2: Potential Physicochemical Properties of Selected 12-ASA Derivatives for Plasticizer Applications

| Property | Methyl 12-acetoxystearate | Glyceryl tri(12-acetoxystearate) |

| Molecular Weight ( g/mol ) | ~342 | ~950 |

| Boiling Point (°C) | > 200 | > 300 |

| Appearance | Liquid | Viscous Liquid |

| Solubility in PVC | Good | Excellent |

Polyurethane Production

The precursor, 12-hydroxystearic acid, can be polymerized to form poly(12-hydroxystearic acid), which can then be used as a polyol in the synthesis of polyurethanes. The resulting polyurethanes can exhibit a range of properties, from flexible elastomers to rigid foams, depending on the other monomers used in the polymerization. The acetylation of these polyols could further modify the properties of the final polyurethane product.

Potential in Drug Development and Biological Systems

While the primary industrial applications of 12-ASA derivatives are in material science, their biocompatibility and derivation from natural sources suggest potential roles in biomedical applications. Fatty acid esters are known to influence cellular signaling pathways, and it is conceivable that 12-ASA derivatives could exhibit interesting biological activities. For instance, studies on other hydroxy fatty acids, such as 9-hydroxystearic acid, have shown antiproliferative effects on cancer cells through the modulation of gene expression. Further research is warranted to explore the potential of 12-ASA derivatives in drug delivery, as formulation excipients, or as bioactive molecules themselves.

Conclusion and Future Outlook

This compound derivatives represent a promising class of bio-based chemicals with a wide array of potential industrial uses. Their derivation from renewable resources, combined with their versatile chemical nature, positions them as sustainable alternatives to petroleum-based products in lubricants, plastics, and potentially even in the biomedical field. Further research and development are needed to fully elucidate their performance characteristics in various applications and to explore their biological activities. The continued exploration of these versatile molecules holds the key to unlocking new and sustainable technologies.

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 12-Acetoxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 12-acetoxystearic acid. The synthesis is a two-step process commencing with the preparation of 12-hydroxystearic acid from castor oil, followed by its acetylation to yield the final product. This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization data. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound is a derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid. 12-HSA is primarily derived from the hydrogenation and hydrolysis of castor oil, which is rich in ricinoleic acid. The presence of both a carboxylic acid and a secondary acetylated hydroxyl group makes this compound a molecule of interest for various applications, including as a specialty lubricant, a plasticizer, and a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science fields. This document outlines a reliable method for its synthesis on a laboratory scale.

Data Summary

| Parameter | 12-Hydroxystearic Acid (12-HSA) | This compound |

| Molecular Formula | C₁₈H₃₆O₃ | C₂₀H₃₈O₄ |

| Molecular Weight | 300.48 g/mol | 342.51 g/mol |

| Typical Yield | 80-90% (from Hydrogenated Castor Oil) | 85-95% (from 12-HSA) |

| Purity (Typical) | >95% (after recrystallization) | >98% (after recrystallization) |

| Appearance | White to off-white solid | White solid |

| Melting Point | 71-74 °C | Not readily available |

Experimental Protocols

Part 1: Synthesis of 12-Hydroxystearic Acid (12-HSA) from Castor Oil

This synthesis involves two main reactions: the hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by the saponification of HCO and subsequent acidification to yield 12-HSA.

Materials and Equipment:

-

Castor oil

-

Raney Nickel (or 5% Pd/C) catalyst

-

Hydrogen gas source

-

High-pressure autoclave or hydrogenation apparatus

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Büchner funnel and vacuum flask

Procedure:

-

Hydrogenation of Castor Oil:

-

In a high-pressure autoclave, combine castor oil (e.g., 100 g) and a catalytic amount of Raney Nickel (e.g., 2-5% by weight of the oil).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 40-50 atm.

-

Heat the mixture to 140-150 °C with vigorous stirring.

-

Maintain the hydrogen pressure and temperature for 4-6 hours or until hydrogen uptake ceases.

-

Cool the reactor to approximately 80-90 °C and carefully vent the excess hydrogen.

-

Filter the hot reaction mixture through a pad of diatomaceous earth to remove the catalyst. The resulting solid is hydrogenated castor oil (HCO).

-

-

Saponification of Hydrogenated Castor Oil:

-

In a round-bottom flask equipped with a reflux condenser, add the obtained HCO (e.g., 100 g) and a 20-25% aqueous solution of sodium hydroxide (e.g., 200 mL).

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction mixture will become a thick, homogenous soap.

-

-

Acidification to 12-Hydroxystearic Acid:

-

Cool the soap solution to below 50 °C and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2), leading to the precipitation of the fatty acids.

-

Heat the mixture to boiling to ensure complete separation of the fatty acid layer.

-

Allow the mixture to cool, and the 12-hydroxystearic acid will solidify.

-

Separate the aqueous layer and wash the solid fatty acid cake with hot water several times to remove any remaining mineral acid and salts.

-

Collect the solid 12-HSA by vacuum filtration and dry it in a vacuum oven at 60 °C.

-

-

Purification of 12-Hydroxystearic Acid (Optional):

-

The crude 12-HSA can be purified by recrystallization from a suitable solvent such as ethanol or acetone to achieve higher purity.

-

Part 2: Synthesis of this compound from 12-Hydroxystearic Acid

Materials and Equipment:

-

12-Hydroxystearic acid (12-HSA)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Acetylation Reaction:

-

In a round-bottom flask, dissolve 12-hydroxystearic acid (e.g., 10 g, 1 equivalent) in pyridine (e.g., 50 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (e.g., 1.5-2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual pyridine.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

-

Visualizations

Figure 1: Overall workflow for the synthesis of this compound.

Figure 2: Logical progression from starting material to the final product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate. The product spot should have a higher Rf value than the starting material (12-HSA) due to the increased hydrophobicity.

-

Infrared (IR) Spectroscopy:

-

12-Hydroxystearic Acid (Starting Material): A broad peak around 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid and hydroxyl group), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid).

-

This compound (Product): Disappearance or significant reduction of the broad O-H stretch. Appearance of a new C=O stretching band for the ester at approximately 1735-1745 cm⁻¹, in addition to the carboxylic acid C=O stretch around 1700 cm⁻¹. A C-O stretching band for the acetate group will also be present around 1240 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃):

-

A new singlet appearing around δ 2.0-2.1 ppm, corresponding to the methyl protons of the acetate group (-OCOCH₃).

-

The multiplet corresponding to the proton on the carbon bearing the hydroxyl group in 12-HSA (around δ 3.6 ppm) will shift downfield to around δ 4.8-5.0 ppm in this compound.

-

Other signals corresponding to the long fatty acid chain will be present (methyl triplet around δ 0.9 ppm, methylene protons as a broad multiplet around δ 1.2-1.6 ppm, and the α-methylene protons to the carboxyl group as a triplet around δ 2.3 ppm).

-

-

¹³C NMR (CDCl₃):

-

A new peak around δ 170-171 ppm for the carbonyl carbon of the acetate group.

-

A new peak around δ 21 ppm for the methyl carbon of the acetate group.

-

The carbon bearing the acetyloxy group will shift downfield compared to the carbon bearing the hydroxyl group in 12-HSA.

-

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrogenation should be carried out in a well-ventilated area, behind a safety shield, and by personnel experienced with high-pressure reactions.

-

Raney Nickel is pyrophoric and must be handled with care under a layer of water or ethanol.

-

Acetic anhydride and pyridine are corrosive and have strong odors; work in a fume hood.

-

Concentrated acids and bases are highly corrosive. Handle with extreme care.

This comprehensive protocol provides a robust method for the laboratory-scale synthesis of this compound, enabling researchers to produce this valuable compound for further study and application.

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 12-Acetoxystearic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Acetoxystearic acid is an acetylated derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid. Acetylation is a common post-translational modification and can alter the biological activity of lipids, influencing their role in cellular signaling pathways. The analysis of such modified fatty acids is crucial for understanding their function in health and disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the selective and sensitive quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.

Principle

This method employs reversed-phase liquid chromatography to separate this compound from other matrix components. The analyte is then detected using a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap, operating in negative electrospray ionization (ESI) mode. This mode is ideal for carboxylic acids, which readily form [M-H]⁻ ions. Quantification is achieved by comparing the integrated peak area of the analyte to a standard curve generated from authentic standards. High mass accuracy and MS/MS fragmentation data provide confident identification.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium acetate (LC-MS grade)

-

Standard: this compound (analytical standard)

-

Internal Standard (IS): 12-Hydroxystearic acid-d4 or other suitable stable isotope-labeled fatty acid.

-

Columns: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[1].

-

Equipment: UHPLC system, high-resolution mass spectrometer, microcentrifuge, solvent evaporator.

Standard Solution Preparation

-

Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.

-

Working Stock (10 µg/mL): Dilute the primary stock 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the working stock in a 50:50 methanol:water solution.

-

Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of the internal standard in methanol. A working concentration of 100 ng/mL is typically effective.

Sample Preparation (from Plasma)

-

Thaw: Thaw plasma samples on ice.

-

Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the internal standard working solution.

-

Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds to precipitate proteins.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Evaporate: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex and transfer to an LC vial for analysis.

LC-HRMS Parameters

The following tables summarize the recommended starting parameters for the LC-HRMS system. Optimization may be required based on the specific instrument and sample type.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Waters Acquity BEH C18 (2.1x100 mm, 1.7 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 90:10 Acetonitrile:Isopropanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 45°C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 1.0 | 20 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 20 |

| 18.0 | 20 |

Table 3: High-Resolution Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Instrument | Q Exactive Orbitrap Mass Spectrometer[1] |

| Ionization Mode | ESI Negative |

| Scan Mode | Full MS / dd-MS² (Data-Dependent) |

| Full Scan Range | m/z 100-600 |

| Resolution (Full MS) | 70,000 |

| Resolution (dd-MS²) | 17,500 |

| Precursor Ion [M-H]⁻ | 341.2643 (C₂₀H₃₇O₄⁻) |

| Collision Energy | HCD, Stepped NCE 20, 30, 40 |

| Capillary Voltage | 3.5 kV |

| Capillary Temp. | 320°C |

Table 4: Expected Fragment Ions for this compound

| Fragment Description | Proposed Formula | Calculated m/z |

|---|---|---|

| [M-H-CH₃COOH]⁻ | C₁₈H₃₃O₂⁻ | 281.2486 |

| [M-H-C₆H₁₃]⁻ (cleavage alpha to OH) | C₁₄H₂₄O₄⁻ | 272.1629 |

| [CH₃COO]⁻ | C₂H₃O₂⁻ | 59.0138 |

Data Presentation and Performance

Method performance should be evaluated to ensure reliable quantification. The following table presents expected performance characteristics based on similar lipidomics assays.[2][3][4][5]

Table 5: Method Performance Characteristics

| Parameter | Expected Result |

|---|---|

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coeff. (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/mL[4][5] |

| Limit of Quantification (LOQ) | ~1.5 ng/mL[4][5] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 90 - 110%[6][7] |

Visualizations

Signaling Pathway Context

The analysis of acetylated fatty acids is relevant in the context of lipid signaling. Fatty acids are precursors to a wide range of signaling molecules that regulate processes like inflammation.

Caption: Generalized pathway of hydroxy and acetoxy fatty acid generation.

Experimental Workflow

A robust and reproducible workflow is essential for accurate lipidomics analysis. The diagram below outlines the key steps from sample collection to data interpretation.

Caption: Standard workflow for LC-HRMS analysis of this compound.

Conclusion

This application note details a robust and sensitive method for the quantification of this compound using liquid chromatography coupled with high-resolution mass spectrometry. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in lipidomics and drug development. The high selectivity and accuracy of this HRMS-based approach make it an invaluable tool for investigating the biological roles of acetylated fatty acids.

References

- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

Application Notes and Protocols: 12-Acetoxystearic Acid as a Lubricant Additive

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 12-Acetoxystearic acid as a lubricant additive. Due to the limited direct experimental data on the tribological performance of this compound, this document summarizes the well-established properties of its precursor, 12-hydroxystearic acid (12-HSA), and discusses the anticipated effects of acetylation on its performance. Detailed experimental protocols for the evaluation of such additives are also provided.

Introduction

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, is widely utilized as a gelling agent and thickener in the manufacturing of lubricating greases, particularly lithium and calcium-based greases.[1][2] Its unique structure, featuring a hydroxyl group on the 12th carbon, allows for the formation of a network structure that imparts desirable rheological properties and thermal stability to lubricants.[2] The acetylation of this hydroxyl group to form this compound is a chemical modification that may alter its physicochemical properties, potentially enhancing its performance as a lubricant additive in specific applications.

The primary rationale for acetylating 12-HSA is to modify its polarity, solubility, and interaction with metal surfaces. The introduction of an acetyl group can lead to changes in viscosity, thermal stability, and boundary lubrication characteristics. While specific performance data for this compound is not extensively available in public literature, the principles of fatty acid chemistry and lubricant technology allow for informed hypotheses regarding its potential benefits. Fatty acids and their derivatives are known to act as friction modifiers by forming adsorbed layers on metal surfaces, reducing friction and wear.[3][4]

Data Presentation

The following tables summarize the known tribological properties of 12-hydroxystearic acid and the potential effects of its acetylation.

Table 1: Tribological Properties of 12-Hydroxystearic Acid (12-HSA) as a Lubricant Additive

| Property | Observation | Base Oil | Test Method | Reference |

| Anti-Wear Performance | Improved anti-wear performance; reduced wear scar diameter. | Vegetable Oils (Castor, Sesame) | Four-Ball Tribometer | [5] |

| Friction Reduction | Acts as a friction modifier by forming a protective layer on metal surfaces. | General Lubricants | Not Specified | [5] |

| Thickening/Gelling Agent | Widely used to manufacture lithium, barium, and calcium multi-purpose greases. | Grease Formulations | Not Specified | [1] |

| Thermal Stability | Provides wide temperature range stability in greases. | Grease Formulations | Not Specified | [1] |

| Water Resistance | Imparts excellent resistance to water in grease formulations. | Grease Formulations | Not Specified | [1] |

Table 2: Anticipated Effects of Acetylation on the Properties of 12-Hydroxystearic Acid as a Lubricant Additive

| Property | Expected Effect of Acetylation | Rationale |

| Solubility | Increased solubility in non-polar base oils. | The acetyl group reduces the polarity of the molecule, potentially improving its miscibility with hydrocarbon-based lubricants. |

| Viscosity | Potential alteration of the viscosity index of the base oil. | Esterification of fatty acids is a common method to produce bio-based lubricants with tailored viscosity profiles.[6] |

| Thermal Stability | May exhibit altered thermal and oxidative stability. | The modification of the hydroxyl group can affect the molecule's degradation pathways at elevated temperatures. |

| Friction and Wear | Potential for enhanced friction reduction and anti-wear properties. | Changes in molecular polarity and structure can influence the formation and effectiveness of the boundary lubricating film on metal surfaces. |

| Hydrophobicity | Increased hydrophobicity. | The replacement of a hydroxyl group with an acetyl group generally increases the non-polar character of a molecule. |

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent evaluation as a lubricant additive.

3.1. Synthesis of this compound

This protocol describes a general method for the acetylation of 12-hydroxystearic acid.

-

Materials:

-

12-Hydroxystearic acid (12-HSA)

-

Acetic anhydride

-

Pyridine (or another suitable catalyst)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 12-hydroxystearic acid in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution, followed by the slow addition of acetic anhydride. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Quench the reaction by adding a dilute solution of hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography if necessary.

-

3.2. Evaluation of Tribological Properties using a Four-Ball Wear Tester

This protocol is based on the ASTM D4172 standard for determining the wear preventive characteristics of a lubricating fluid.

-

Apparatus:

-

Four-Ball Wear Tester

-

Steel balls (AISI E-52100 steel, 12.7 mm diameter)

-

Microscope for measuring wear scar diameter

-

Torque wrench

-

-

Procedure:

-

Thoroughly clean the four steel balls, the test cup, and the lock ring with a suitable solvent and dry them.

-

Place three of the steel balls in the test cup and secure them with the lock ring.

-

Pour the lubricant sample (base oil with and without this compound at a specified concentration) into the test cup to a level that covers the three stationary balls.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the test cup onto the tester and apply the desired load (e.g., 392 N or 40 kgf).

-

Start the motor and run the test at a specified speed (e.g., 1200 rpm) and temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes).

-

After the test, disassemble the apparatus and clean the three stationary balls.

-

Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.

-

Calculate the average wear scar diameter.

-

Compare the average wear scar diameter of the lubricant with and without the this compound additive. A smaller wear scar indicates better anti-wear properties.

-

3.3. Evaluation of Rheological Properties

This protocol outlines the measurement of the viscosity of the lubricant.

-

Apparatus:

-

Rotational viscometer or rheometer

-

-

Procedure:

-

Calibrate the viscometer/rheometer according to the manufacturer's instructions.

-

Place the lubricant sample into the sample holder of the instrument.

-

Set the desired temperature for the measurement.

-

Measure the viscosity of the lubricant at various shear rates to determine its flow behavior (Newtonian or non-Newtonian).

-

Repeat the measurements at different temperatures to determine the viscosity index of the lubricant.

-

Compare the rheological properties of the base oil with and without the this compound additive to assess its effect on viscosity and flow characteristics.

-

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and the experimental workflow for its evaluation.

Caption: Synthesis of this compound from 12-Hydroxystearic Acid.

Caption: Experimental workflow for evaluating this compound as a lubricant additive.

References

- 1. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. 12-HYDROXY STEARIC ACID (12-HSA) - Ataman Kimya [atamanchemicals.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 12-Acetoxystearic Acid in Cosmetic and Personal Care Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Acetoxystearic Acid